(2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Overview
Description
(2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of pyrazoles and thiophenes This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and a thiophene ring connected through a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the condensation of 3,5-dimethyl-1H-pyrazole with thiophene-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propenone linkage to a saturated propyl chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated propyl derivatives.
Substitution: Various substituted pyrazole and thiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of heterocyclic compounds and as a precursor for the development of new materials with unique electronic and optical properties.
Biology and Medicine
This compound has shown potential as a pharmacophore in medicinal chemistry. It exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its unique structural features contribute to the desired properties of these materials, such as enhanced stability and performance.
Mechanism of Action
The mechanism of action of (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of key signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.
(2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(phenyl)prop-2-en-1-one: Contains a phenyl ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one imparts unique electronic properties, making it distinct from its analogs
Properties
IUPAC Name |
(E)-1-(3,5-dimethylpyrazol-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-9-8-10(2)14(13-9)12(15)6-5-11-4-3-7-16-11/h3-8H,1-2H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSZJSHBDOIFSS-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C=CC2=CC=CS2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(=O)/C=C/C2=CC=CS2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328302 | |
Record name | (E)-1-(3,5-dimethylpyrazol-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26662289 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
479257-95-9 | |
Record name | (E)-1-(3,5-dimethylpyrazol-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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